4'-Fluoro-3'-methyl-2-hydroxyacetophenone
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Overview
Description
4’-Fluoro-3’-methyl-2-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol This compound is characterized by the presence of a fluoro group at the 4’ position, a methyl group at the 3’ position, and a hydroxy group at the 2’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be synthesized through several chemical pathways. One notable method involves the aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate . This method is commonly used to produce novel 4’-fluoro-2’-hydroxychalcone derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-methyl-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or hydroxyquinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-Fluoro-3’-methyl-2-hydroxyacetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone involves its interaction with various molecular targets. It has been shown to inhibit the growth of bacteria by interfering with microbial metabolism and inhibiting the synthesis of proteins, DNA, RNA, and cell wall components . The compound may form covalent bonds with carbonyl groups present in enzymes or protein structures, leading to its antibacterial effects .
Comparison with Similar Compounds
4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be compared with other similar compounds, such as:
4’-Fluoro-2’-hydroxyacetophenone: Similar structure but lacks the methyl group at the 3’ position.
3’-Fluoro-4’-methoxyacetophenone: Contains a methoxy group instead of a hydroxy group.
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone: Contains a nitro group at the 3’ position.
The uniqueness of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
IDWBFAMAXGRBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CO)F |
Origin of Product |
United States |
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